molecular formula C14H10F4O3 B6384375 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261952-50-4

5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384375
CAS No.: 1261952-50-4
M. Wt: 302.22 g/mol
InChI Key: BNDPSIIYWQZKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group and a fluoro-methoxyphenyl group, which contribute to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDPSIIYWQZKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686621
Record name 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-50-4
Record name 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with trifluoromethoxyphenol under specific conditions. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate. The process may also include purification steps such as recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol can be compared with other similar compounds, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.